molecular formula C10H13NO B14444133 Hexahydro-3,6-methano-1-benzofuran-3(2H)-carbonitrile CAS No. 73638-16-1

Hexahydro-3,6-methano-1-benzofuran-3(2H)-carbonitrile

Cat. No.: B14444133
CAS No.: 73638-16-1
M. Wt: 163.22 g/mol
InChI Key: QVQQHWKLCHOFKU-UHFFFAOYSA-N
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Description

Hexahydro-3,6-methano-1-benzofuran-3(2H)-carbonitrile is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique hexahydro-3,6-methano structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-3,6-methano-1-benzofuran-3(2H)-carbonitrile typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-3,6-methano-1-benzofuran-3(2H)-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological

Properties

CAS No.

73638-16-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-oxatricyclo[4.3.1.03,7]decane-6-carbonitrile

InChI

InChI=1S/C10H13NO/c11-5-10-4-7-1-2-8(10)9(3-7)12-6-10/h7-9H,1-4,6H2

InChI Key

QVQQHWKLCHOFKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1CC2(CO3)C#N

Origin of Product

United States

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